REACTION_SMILES
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[CH3:1][S:2]([CH3:3])=[O:4].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[Cl:33][CH2:34][Cl:35].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10].[OH:11][CH2:12][CH2:13][CH:14]1[O:15][CH2:16][CH2:17][c:18]2[c:19]1[cH:20][cH:21][c:22]([C:24]#[N:25])[cH:23]2>>[O:11]=[CH:12][CH2:13][CH:14]1[O:15][CH2:16][CH2:17][c:18]2[c:19]1[cH:20][cH:21][c:22]([C:24]#[N:25])[cH:23]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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N#Cc1ccc2c(c1)CCOC2CCO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2c(c1)CCOC2CCO
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Name
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Type
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product
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Smiles
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N#Cc1ccc2c(c1)CCOC2CC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |